1400W Exhibits >5000-Fold Selectivity for iNOS Over eNOS, Surpassing L-NIL and Aminoguanidine
1400W demonstrates >5000-fold selectivity for human iNOS compared to eNOS, a critical parameter for experiments requiring isoform-specific inhibition to avoid confounding vascular effects [1]. This selectivity is substantially higher than that of other commonly used iNOS inhibitors, such as L-NIL (49-fold) and aminoguanidine (11-fold), as assessed in purified enzyme assays [2].
| Evidence Dimension | Selectivity Ratio (iNOS Ki / eNOS Ki) in vitro |
|---|---|
| Target Compound Data | >5000-fold selective for iNOS over eNOS |
| Comparator Or Baseline | L-NIL: 49-fold; Aminoguanidine: 11-fold |
| Quantified Difference | 1400W is >100 times more selective than L-NIL and >450 times more selective than aminoguanidine. |
| Conditions | Purified human iNOS and eNOS enzyme assays. Data for 1400W from Garvey et al. 1997; Comparator data from Boyd et al. 2007. |
Why This Matters
Procurement decisions should prioritize compounds with documented isoform selectivity to minimize off-target effects and ensure experimental outcomes are attributable to iNOS inhibition.
- [1] Garvey, E.P., Oplinger, J.A., Furfine, E.S., Kiff, R.J., Laszlo, F., Whittle, B.J., & Knowles, R.G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963. View Source
- [2] Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315-424. (Table 2). View Source
